4-(2,6-difluorophenyl)-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Description

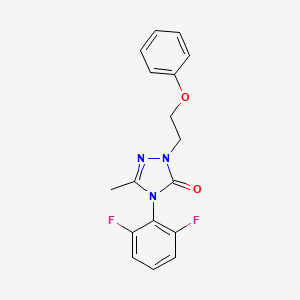

4-(2,6-Difluorophenyl)-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a triazolone derivative characterized by a 1,2,4-triazol-3-one core substituted with a 2,6-difluorophenyl group at position 4, a methyl group at position 5, and a 2-phenoxyethyl chain at position 2 (Fig. 1). This structure confers unique physicochemical properties, including enhanced lipophilicity due to the difluorophenyl moiety and improved solubility from the phenoxyethyl side chain.

Properties

IUPAC Name |

4-(2,6-difluorophenyl)-5-methyl-2-(2-phenoxyethyl)-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F2N3O2/c1-12-20-21(10-11-24-13-6-3-2-4-7-13)17(23)22(12)16-14(18)8-5-9-15(16)19/h2-9H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYIVCUGAMLABSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1C2=C(C=CC=C2F)F)CCOC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Enzyme Inhibitors

- IPI-9119: A tetrazole derivative with a 2,6-difluorophenyl group and phenoxybenzoic acid substituent. It irreversibly inhibits palmitoyl-ACP thioesterase, showing efficacy in prostate cancer xenografts .

- GSK2194069 : A triazolone with a benzofuranyl-phenyl group, targeting β-ketoacyl-ACP reductase. Its specificity and potency are attributed to the benzofuranyl moiety, which enhances target binding .

- TVB-2640 : A triazole-containing compound inhibiting β-ketoacyl-ACP reductase, currently in clinical trials (NCT02980029). Its cyclobutyl-methyl-benzonitrile substituent improves metabolic stability compared to simpler triazolones .

Key Structural Differences :

- The target compound lacks the extended aromatic systems (e.g., benzofuranyl in GSK2194069) but retains the 2,6-difluorophenyl group common in enzyme inhibitors. The 2-phenoxyethyl chain may reduce steric hindrance compared to bulkier substituents in IPI-9117.

Antifungal Agents

- Posaconazole : A triazole antifungal with a difluorophenyl group and tetrahydrofuran ring. It exhibits broad-spectrum activity, including against zygomycetes, due to its extended side chain optimizing membrane penetration .

- 4-(2-Fluorophenyl)-5-Methyl-2-(2-Phenoxyethyl)-1,2,4-Triazol-3-One (): A structural isomer of the target compound with a single fluorine substitution. The 2,6-difluoro configuration in the target compound likely enhances metabolic stability and target affinity compared to the mono-fluorinated analog .

Neuroprotective Agents

- W112 (4-(4-Heptyloxyphenyl)-2,4-Dihydro-3H-1,2,4-Triazol-3-One): Demonstrates anti-inflammatory and neuroprotective effects in Alzheimer’s models by modulating MAPK/NF-κB pathways. The heptyloxy group enhances blood-brain barrier penetration, while the target compound’s phenoxyethyl chain may offer similar advantages .

Physicochemical and Pharmacokinetic Properties

| Compound | Substituents | LogP* | Enzymatic Targets | Therapeutic Area |

|---|---|---|---|---|

| Target Compound | 2,6-Difluorophenyl, 2-Phenoxyethyl | ~3.2† | Potential β-ketoacyl-ACP reductase | Oncology/Infectious Diseases |

| IPI-9119 | 2,6-Difluorophenyl, Phenoxybenzoic | 4.1 | Palmitoyl-ACP thioesterase | Prostate Cancer |

| GSK2194069 | Benzofuranyl-Phenyl | 3.8 | β-Ketoacyl-ACP reductase | Metabolic Disorders |

| W112 | 4-Heptyloxyphenyl | 5.0 | MAPK/NF-κB pathways | Neurodegeneration |

| 4-(2-Fluorophenyl)-Triazol-3-One | 2-Fluorophenyl | 2.9 | Undocumented | Antifungal (inferred) |

*Predicted using fragment-based methods. †Estimated via analogous compounds (e.g., : LogP ~3.0 for 5-ethyl-4-(2-phenoxyethyl)-triazol-3-one).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.